molecular formula C29H26N2O4 B5727641 N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide)

N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide)

Cat. No. B5727641
M. Wt: 466.5 g/mol
InChI Key: NIQALSYPDGRBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide), also known as MDBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MDBP is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and acetylcholinesterase. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to have antimicrobial activity against a range of bacterial strains. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has several advantages for lab experiments. It is a well-established compound, and its synthesis method has been well-documented. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) in lab experiments. The compound is relatively expensive, and its effects can be difficult to study due to its complex mechanism of action.

Future Directions

There are several future directions for research on N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide). One area of interest is the development of novel derivatives of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential use of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) as an antimicrobial agent.

Synthesis Methods

N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) can be synthesized by reacting 4-methoxybenzoyl chloride with 4,1-phenylenediamine in the presence of triethylamine. The resulting product is then reacted with 4-methoxybenzoyl chloride to yield N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide). The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been well-established, and the compound has been synthesized in large quantities for research purposes.

Scientific Research Applications

N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the proliferation of cancer cells. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQALSYPDGRBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide

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